![molecular formula C11H14FN B1624251 3-(2-Fluorobenzyl)pyrrolidine CAS No. 768341-24-8](/img/structure/B1624251.png)
3-(2-Fluorobenzyl)pyrrolidine
Overview
Description
“3-(2-Fluorobenzyl)pyrrolidine” is a compound with the molecular formula C11H14FN . It has a molecular weight of 179.23 g/mol . The IUPAC name for this compound is 3-[(2-fluorophenyl)methyl]pyrrolidine .
Molecular Structure Analysis
The molecular structure of “3-(2-Fluorobenzyl)pyrrolidine” includes a pyrrolidine ring attached to a fluorobenzyl group . The InChI string representation of the molecule isInChI=1S/C11H14FN/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9/h1-4,9,13H,5-8H2
. The Canonical SMILES representation is C1CNCC1CC2=CC=CC=C2F
. Chemical Reactions Analysis
While specific chemical reactions involving “3-(2-Fluorobenzyl)pyrrolidine” are not detailed in the sources I found, pyrrolidine derivatives are known to be employed in various chemical reactions due to their versatility .Physical And Chemical Properties Analysis
“3-(2-Fluorobenzyl)pyrrolidine” has a molecular weight of 179.23 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 2 . The Exact Mass is 179.111027613 g/mol , and the Monoisotopic Mass is also 179.111027613 g/mol . The Topological Polar Surface Area is 12 Ų , and it has a Heavy Atom Count of 13 .Scientific Research Applications
Synthesis and Characterization
- A study focused on synthesizing and characterizing heterocycle-based molecules like "4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one" which is closely related to 3-(2-Fluorobenzyl)pyrrolidine. These molecules have potential applications in non-linear optics due to their high hyperpolarizability and are also investigated for their stability and reactive properties in water, providing insights into their potential for various chemical applications (Murthy et al., 2017).
Fluorescent Chemosensors
- Research on pyrrolo[3,4-c]pyridine-based fluorophores has revealed their utility as selective chemosensors for Fe3+/Fe2+ ions. These compounds exhibit high fluorescence activity and are applicable in biological contexts such as imaging Fe3+ in living HepG2 cells, indicating their potential in medical diagnostics and research (Maity et al., 2018).
Selective Sensors
- Pyrrolidine derivatives have been developed as selective sensors for various ions. A pyrrolidine constrained bipyridyl-dansyl fluoroionophore was synthesized, acting as a selective ratiometric and colorimetric chemosensor for Al(3+) based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).
Pharmacological Investigations
- N-benzylated pyrrolidin-2-one derivatives were synthesized and evaluated for their anti-Alzheimer's activity. The research aimed to develop these compounds as potential therapeutic agents, indicating the relevance of pyrrolidine derivatives in neuropharmacology (Gupta et al., 2020).
Photocatalytic Applications
- A study on pyridylic C-H functionalization through photocatalytic radical-mediated fluoroalkylation highlights the versatility of pyrrolidine derivatives in chemical synthesis, demonstrating their role in facilitating complex chemical transformations (Kim et al., 2022).
Future Directions
Pyrrolidine derivatives, including “3-(2-Fluorobenzyl)pyrrolidine”, continue to be of interest in drug research and development due to their diverse biological activities . Future research may focus on exploring new synthetic methods, investigating their mechanisms of action, and developing novel biologically active compounds .
properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9/h1-4,9,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOURVRXOUYVMGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443416 | |
Record name | 3-(2-FLUOROBENZYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorobenzyl)pyrrolidine | |
CAS RN |
768341-24-8 | |
Record name | 3-(2-FLUOROBENZYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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